molecular formula C19H12Cl12 B565049 Fireshield C2 CAS No. 58910-85-3

Fireshield C2

Cat. No.: B565049
CAS No.: 58910-85-3
M. Wt: 665.705
InChI Key: WKLGBMCDCWFDQZ-UHFFFAOYSA-N
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Preparation Methods

The preparation of Fireshield C2 involves a series of synthetic routes and reaction conditions. The compound is typically synthesized through a multi-step process that includes the chlorination of specific organic precursors. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained. Industrial production methods for this compound include large-scale chemical synthesis in specialized reactors, followed by purification and quality control processes to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Fireshield C2 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, typically involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: this compound can participate in substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.

    Addition: The compound can undergo addition reactions, particularly with unsaturated compounds, leading to the formation of new chemical bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Fireshield C2 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of intumescent coatings and fire retardant materials. Researchers investigate its thermal stability, decomposition mechanisms, and effectiveness in fire protection.

    Biology: this compound is used in proteomics research to study protein interactions and functions.

    Medicine: While not intended for diagnostic or therapeutic use, this compound is used in research to develop new fire-resistant materials for medical devices and equipment.

    Industry: The compound is widely used in the construction industry to enhance the fire resistance of structural steel and other building materials.

Mechanism of Action

The mechanism of action of Fireshield C2 involves its intumescent properties. When exposed to heat, the compound undergoes a series of chemical reactions that cause it to expand and form an insulating layer. This layer acts as a barrier, protecting the underlying material from the effects of fire. The molecular targets and pathways involved in this process include the decomposition of the compound into non-volatile products that contribute to the formation of the insulating layer .

Comparison with Similar Compounds

Fireshield C2 can be compared with other intumescent compounds used in fire protection coatings, such as:

This compound is unique due to its specific chemical structure and high chlorine content, which contribute to its effectiveness as a fire retardant. Its ability to form a stable and insulating layer under high temperatures sets it apart from other similar compounds .

Properties

IUPAC Name

1,6,7,8,9,15,16,17,18,18,19,19-dodecachlorohexacyclo[13.2.1.16,9.02,14.03,12.05,10]nonadeca-7,16-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl12/c20-10-11(21)15(25)7-3-5-4(1-6(7)14(10,24)18(15,28)29)2-8-9(5)17(27)13(23)12(22)16(8,26)19(17,30)31/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLGBMCDCWFDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C(C2CC4C1C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675900
Record name 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58910-85-3
Record name 1,2,3,4,6,7,8,9,12,12,13,13-Dodecachloro-4,4a,4b,5,5a,6,9,9a,10,10a,11,11a-dodecahydro-1H-1,4:6,9-dimethanobenzo[b]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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